3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one

Description

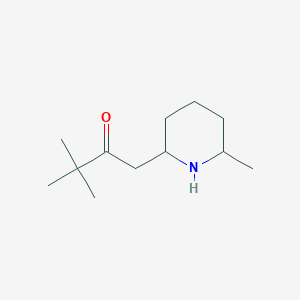

3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one is a ketone derivative featuring a 6-methylpiperidin-2-yl substituent at the 1-position of the butan-2-one core. It has the molecular formula C₁₂H₂₂O₂ and a calculated molecular weight of 198.31 g/mol, though a typographical error in one source incorrectly lists the molecular weight as 27.5 . The compound was identified in a GC-MS analysis of plant extracts from Caryota urens (fish tail palm), with reported physical properties including a melting point of 27.5°C and boiling point of 198°C .

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

3,3-dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one |

InChI |

InChI=1S/C12H23NO/c1-9-6-5-7-10(13-9)8-11(14)12(2,3)4/h9-10,13H,5-8H2,1-4H3 |

InChI Key |

QVILMMPDSGRAQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one involves multiple steps. One common method includes the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid . The reaction conditions are typically moderate, and the yield is relatively high .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The process may be scaled up with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

The following analysis compares 3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one with structurally related compounds, focusing on substituent effects, physicochemical properties, synthesis, and biological activities.

Structural Features and Substituent Diversity

The central butan-2-one scaffold allows for diverse substitutions at the 1-position, significantly altering properties and applications:

Physicochemical Properties

Substituents critically influence melting points (MP), boiling points (BP), and solubility:

Key Observations :

- Polar substituents (e.g., sulfone, triazole) increase melting points and crystallinity.

- Aromatic rings (pyridinyl, phenyl) enhance solubility in organic solvents.

- The target compound’s low MP suggests weaker intermolecular forces compared to sulfone or carbamate derivatives.

Biological Activity

3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one, with the CAS number 1594028-82-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 197.32 g/mol. The compound features a ketone functional group and a piperidine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO |

| Molecular Weight | 197.32 g/mol |

| CAS Number | 1594028-82-6 |

The biological activity of this compound is largely attributed to its interaction with various biological receptors and enzymes. The piperidine moiety enhances its ability to modulate receptor activity, which is essential for drug design.

- Receptor Interaction : The compound may interact with muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on piperidine derivatives have shown promising results in reducing tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. Its structural characteristics allow it to engage effectively with microbial targets, potentially leading to applications in treating infections .

Case Study 1: Anticancer Activity

In a study examining various piperidine derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against hematological malignancies. These compounds increased the expression of apoptosis-related genes such as p53 and Bax, indicating their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds highlighted their ability to inhibit cholinesterase enzymes effectively. This inhibition is crucial for enhancing neurotransmitter levels in the brain, thereby improving cognitive functions .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.